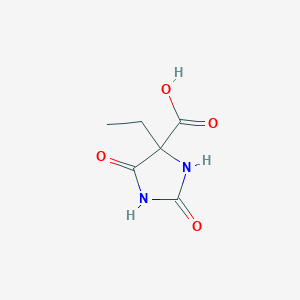

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Imidazolidine-2,4-dione: Similar structure but lacks the ethyl group.

2,5-Dioxoimidazolidine-4-carboxylic acid: Similar structure but lacks the ethyl group.

4-Methyl-2,5-dioxoimidazolidine-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical properties and biological activities compared to similar compounds .

Biological Activity

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid (EDICA) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 186.165 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in various organic solvents

The compound's structure influences its reactivity and biological interactions, making it a subject of interest for pharmacological studies.

Interaction Studies

Recent studies have focused on the binding affinity of EDICA with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and microbial resistance. Understanding these interactions is crucial for elucidating the compound's pharmacological properties.

Pharmacokinetics

Detailed pharmacokinetic studies are essential to understand how EDICA behaves within biological systems, including:

- Absorption : How the compound is absorbed into the bloodstream.

- Distribution : The dispersion of the compound throughout body tissues.

- Metabolism : How the compound is broken down by biological systems.

- Excretion : The elimination of the compound from the body.

These parameters are critical for assessing the therapeutic potential and safety profile of EDICA.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals significant differences in their biological activities. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Methyl-2,5-dioxoimidazolidine-4-carboxylic acid | 7507-19-9 | Contains a methyl group instead of ethyl |

| 1,3-Diethyl-4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid amide | 861511-09-3 | Hydroxy group substitution increases solubility |

| Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate | 89438-67-5 | Incorporates a methoxyphenyl substituent enhancing biological activity |

The unique combination of the ethyl group and dioxo structure in EDICA contributes to its distinct reactivity and potential applications.

Case Studies and Research Findings

- Antimicrobial Activity : Recent research indicates that EDICA exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent. In vitro studies have shown promising results against bacterial strains, warranting further investigation into its mechanism of action.

- Cytotoxicity Studies : In cellular models, EDICA demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- Inflammatory Response Modulation : Preliminary findings suggest that EDICA may modulate inflammatory responses in animal models. This activity could position it as a candidate for treating inflammatory diseases.

Properties

CAS No. |

5251-42-3 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

4-ethyl-2,5-dioxoimidazolidine-4-carboxylic acid |

InChI |

InChI=1S/C6H8N2O4/c1-2-6(4(10)11)3(9)7-5(12)8-6/h2H2,1H3,(H,10,11)(H2,7,8,9,12) |

InChI Key |

LGUGLKMRJBYVGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.